Product packaging for 2,4-Dichloropyrido[3,2-D]pyrimidine(Cat. No.:CAS No. 39551-54-7)

2,4-Dichloropyrido[3,2-D]pyrimidine

Cat. No.: B1314816
CAS No.: 39551-54-7
M. Wt: 200.02 g/mol
InChI Key: UVVFNZJVLRJSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Fused Pyrimidine (B1678525) Systems and Their Biological Relevance

Fused pyrimidine systems are a broad class of heterocyclic compounds formed by the fusion of a pyrimidine ring with another ring system. This structural motif is of immense interest in medicinal chemistry because it is a core component of many biologically crucial molecules. derpharmachemica.comnih.gov The pyrimidine ring itself is a fundamental building block of nucleic acids (cytosine, thymine, and uracil), as well as certain vitamins like thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2). scispace.comresearchgate.net

The fusion of a pyrimidine ring with other heterocyclic or carbocyclic rings gives rise to a diverse array of scaffolds, including purines, pteridines, quinazolines, and pyridopyrimidines. derpharmachemica.comscispace.com These fused systems often exhibit a broader and more potent spectrum of biological activities compared to their constituent monocyclic rings. derpharmachemica.com This enhanced activity is attributed to their rigid, planar structures which can effectively interact with biological targets such as enzymes and receptors. nih.gov

The biological relevance of fused pyrimidines is vast, with derivatives demonstrating a wide range of pharmacological properties, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal activities. nih.govresearchgate.net For instance, many anticancer drugs are pyrimidine-based antimetabolites that interfere with the synthesis of nucleic acids in cancer cells. researchgate.net

Historical Development and Significance of the Pyrido[3,2-d]pyrimidine (B1256433) Core in Drug Discovery

The pyrido[3,2-d]pyrimidine scaffold is one of four possible isomers formed by the fusion of a pyridine (B92270) and a pyrimidine ring. mdpi.comrsc.org Its journey in drug discovery has been marked by a growing appreciation of its versatility as a "privileged scaffold." This term, coined in the late 1980s, refers to molecular frameworks that are able to bind to multiple biological targets with high affinity. rsc.orgnih.gov The resemblance of the pyridopyrimidine core to the purine (B94841) bases found in DNA and RNA has made it a prime candidate for the design of enzyme inhibitors, particularly kinase inhibitors. rsc.orgnih.gov

Early investigations into pyridopyrimidines laid the groundwork for the synthesis of more complex derivatives. A significant breakthrough in the utilization of this scaffold came with the development of efficient synthetic methodologies. For example, the synthesis of 2,4-disubstituted pyrido[3,2-d]pyrimidines from the corresponding 2,4-dichloro derivative opened up avenues for creating large libraries of compounds for biological screening. imist.ma

The strategic importance of the 2,4-Dichloropyrido[3,2-d]pyrimidine intermediate cannot be overstated. Its two chlorine atoms exhibit differential reactivity, allowing for selective and sequential substitution reactions. imist.manih.govmdpi.com This regioselectivity is crucial for the controlled synthesis of complex molecules with desired pharmacological profiles. Nucleophilic aromatic substitution (SNAr) reactions typically occur preferentially at the C-4 position, followed by substitution at the C-2 position. imist.mamdpi.com This predictable reactivity has been exploited in the synthesis of numerous kinase inhibitors and other therapeutic agents.

The development of pyridopyrimidine-based drugs has seen considerable success. For instance, Palbociclib, a pyrido[2,3-d]pyrimidine (B1209978) derivative, is a well-known CDK4/6 inhibitor used in the treatment of breast cancer. mdpi.comnih.gov While not a direct derivative of the [3,2-d] isomer, its success has spurred further interest in the broader pyridopyrimidine class. More directly related to the [3,2-d] core, research has led to the discovery of potent and selective inhibitors of enzymes like PI3Kδ, a promising target for hematologic malignancies. nih.gov

The historical trajectory of the pyrido[3,2-d]pyrimidine core in drug discovery showcases a journey from a relatively unexplored heterocyclic system to a cornerstone of modern medicinal chemistry. Its continued exploration promises the development of novel and effective therapies for a range of diseases.

Compound NameChemical StructureBiological Activity/Significance
This compoundA key intermediate with two reactive chlorine atoms, enabling the synthesis of various derivatives.
PalbociclibA pyrido[2,3-d]pyrimidine derivative.A CDK4/6 inhibitor used in breast cancer treatment. mdpi.comnih.gov
SeletalisibA pyrido[3,2-d]pyrimidine derivative.A selective PI3Kδ inhibitor evaluated for Primary Sjogren's Syndrome. mdpi.com
TarloxotinibA pyrido[3,4-d]pyrimidine (B3350098) derivative.A Pan-HER kinase inhibitor studied in non-small cell lung cancer. mdpi.com
VoxtalisibA pyrido[2,3-d]pyrimidine derivative.An inhibitor of PI3K and mTOR, researched for various cancers. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl2N3 B1314816 2,4-Dichloropyrido[3,2-D]pyrimidine CAS No. 39551-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloropyrido[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-6-5-4(2-1-3-10-5)11-7(9)12-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVFNZJVLRJSMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC(=N2)Cl)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474714
Record name 2,4-DICHLOROPYRIDO[3,2-D]PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39551-54-7
Record name 2,4-DICHLOROPYRIDO[3,2-D]PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloropyrido[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2,4 Dichloropyrido 3,2 D Pyrimidine

Precursor Synthesis and Cyclization Reactions to Form the Pyrido[3,2-d]pyrimidine (B1256433) Nucleus

The formation of the pyrido[3,2-d]pyrimidine core structure is most commonly achieved through the cyclization of a suitably substituted pyridine (B92270) precursor. A key starting material for this transformation is 2-aminonicotinic acid or its derivatives. One established method involves the conversion of 2-aminonicotinic acid to 2-aminonicotinamide, which then undergoes a cyclocondensation reaction.

A widely employed strategy for the synthesis of the pyrimidine (B1678525) ring is the reaction of a 1,3-dicarbonyl compound or its equivalent with a molecule containing an N-C-N fragment, such as urea or thiourea. bu.edu.eg In the context of forming the pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, 2-aminonicotinamide serves as the ortho-amino carboxamide precursor. The cyclization is typically achieved by heating 2-aminonicotinamide with urea. This reaction proceeds through the formation of an intermediate that subsequently undergoes intramolecular cyclization to yield the stable, fused heterocyclic system of pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione.

PrecursorReagentProductReaction Type
2-AminonicotinamideUreaPyrido[3,2-d]pyrimidine-2,4(1H,3H)-dioneCyclocondensation

Halogenation Procedures for Dichlorination at C-2 and C-4 Positions

The conversion of the pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione to the target compound, 2,4-Dichloropyrido[3,2-d]pyrimidine, is accomplished through a dehydroxylative chlorination reaction. This transformation is a common and effective method for introducing chlorine atoms onto heterocyclic rings that possess hydroxyl or tautomeric oxo groups.

Use of Phosphorus Oxychloride (POCl3) and Catalytic Enhancers

The most prevalent reagent for the dichlorination of pyrimidine-2,4-diones and their fused analogues is phosphorus oxychloride (POCl₃). nih.gov The reaction typically involves heating the di-oxo substrate in an excess of phosphorus oxychloride. nih.gov The mechanism of this reaction involves the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

To facilitate this reaction and improve yields, catalytic enhancers are often employed. Tertiary amines, such as N,N-dimethylaniline or pyridine, can be used to scavenge the hydrogen chloride (HCl) generated during the reaction and to promote the formation of the reactive chlorophosphonium species. google.com Another common catalytic enhancer is N,N-dimethylformamide (DMF). nih.gov DMF can react with phosphorus oxychloride to form the Vilsmeier reagent, a more powerful chlorinating agent, which can accelerate the rate of the dehydroxylative chlorination. researchgate.net

The reaction conditions for the chlorination of pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione generally involve refluxing the compound in a mixture of phosphorus oxychloride, often with the addition of a catalytic amount of DMF or a tertiary amine, until the reaction is complete. The excess phosphorus oxychloride is then removed under reduced pressure, and the crude this compound is isolated by careful quenching of the reaction mixture with ice water, followed by extraction and purification.

SubstrateReagentCatalyst/EnhancerProduct
Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dionePhosphorus Oxychloride (POCl₃)N,N-Dimethylformamide (DMF)This compound
Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dionePhosphorus Oxychloride (POCl₃)Tertiary Amine (e.g., N,N-dimethylaniline)This compound

Advanced Spectroscopic and Structural Characterization in Pyrido 3,2 D Pyrimidine Research

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid. This method allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization.

While a specific crystal structure for 2,4-Dichloropyrido[3,2-d]pyrimidine is not publicly available in the surveyed scientific literature, the analysis of a related compound, 2,4-dichloropyrimidine, offers valuable insights. The study of 2,4-dichloropyrimidine revealed a nearly planar molecular structure. In its crystal lattice, intermolecular C-H···N interactions are significant in stabilizing the structure by linking the molecules into chains. It is plausible that this compound would exhibit a similarly planar conformation due to the fused aromatic ring system. The presence of the pyridine (B92270) ring introduces additional sites for potential intermolecular interactions, which could lead to a more complex and robust crystal packing arrangement.

Table 1: Hypothetical Crystallographic Data Comparison

Parameter2,4-Dichloropyrimidine (Experimental)This compound (Hypothetical)
Molecular FormulaC₄H₂Cl₂N₂C₇H₃Cl₂N₃
Crystal SystemMonoclinicTo be determined
Space GroupP2₁/cTo be determined
Key Intermolecular InteractionsC-H···N hydrogen bondsExpected C-H···N and potentially π-π stacking

Note: The data for this compound is hypothetical and serves for illustrative purposes, highlighting the type of information that would be obtained from a single-crystal X-ray diffraction study.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Tautomerism

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

Furthermore, NMR spectroscopy is crucial for studying tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms. For the pyrido[3,2-d]pyrimidine (B1256433) scaffold, particularly when substituted with groups capable of proton migration (such as hydroxyl or amino groups), tautomerism can be a significant factor. While the 2,4-dichloro substitution of the target compound does not directly involve groups prone to tautomerization, understanding the electronic effects of these substituents on the heterocyclic rings is key to predicting its reactivity and potential for further functionalization.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in Pyrido[3,2-d]pyrimidine Derivatives

ProtonParent Pyrido[3,2-d]pyrimidine (ppm)This compound (Predicted, ppm)
Pyridine Ring Protons~7.5 - 9.0Expected downfield shift
Pyrimidine (B1678525) Ring Proton~9.2Position is substituted

Note: The predicted chemical shifts for this compound are estimations based on general principles of NMR spectroscopy and data from related compounds.

Structure Activity Relationship Sar Studies of 2,4 Dichloropyrido 3,2 D Pyrimidine Derivatives

Influence of Substituents at C-2, C-4, C-6, and C-8 Positions on Biological Activity

The biological activity of pyrido[3,2-d]pyrimidine (B1256433) derivatives is highly dependent on the nature and position of their substituents. The C-2, C-4, C-6, and C-7 positions have been identified as key sites for modification to modulate potency and selectivity against various biological targets.

At the C-2 and C-4 positions , the introduction of specific moieties has been shown to be crucial for activity. For instance, in a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines designed as PI3K/mTOR inhibitors, a 3-hydroxyphenyl group at the C-2 position and a morpholine (B109124) group at the C-4 position were kept constant. Current time information in Bangalore, IN.rsc.orgresearchgate.net This highlights the importance of these specific substitutions for dual inhibition of these kinases. researchgate.net The morpholine group at C-4, in particular, is a common feature in many kinase inhibitors, often contributing to favorable pharmacokinetic properties and target engagement.

The C-6 position has also been a focal point for SAR studies. In a series of 2,4-diaminopyrido[3,2-d]pyrimidine analogues investigated as dihydrofolate reductase (DHFR) inhibitors, substitutions at the C-6 position were found to significantly impact their potency and selectivity. rsc.org The introduction of an N-methyl-3',4'-dimethoxyanilino group at this position resulted in the most potent compound against Pneumocystis carinii DHFR. rsc.org Generally, N9-methylated analogues at this position displayed high potency, with GI50 values in the nanomolar range in antitumor assays. rsc.org In contrast, the corresponding N9-H and S9-bridged analogues were less potent. rsc.org

The C-7 position has been shown to be a critical determinant of kinase inhibitory activity. In the aforementioned series of PI3K/mTOR inhibitors, various substituents were introduced at the C-7 position to explore chemical diversity. Current time information in Bangalore, IN.rsc.orgresearchgate.netresearchgate.net The introduction of a chlorine or methyl group at C-7 led to derivatives with slightly enhanced activity compared to the unsubstituted reference compound. Current time information in Bangalore, IN. Conversely, a hydroxymethyl group at this position caused a significant 30-fold reduction in inhibitory activity, suggesting that a hydrogen bond donor/acceptor group is not well-tolerated in this region of the binding pocket. Current time information in Bangalore, IN. The introduction of vinyl, methoxymethyl, and cyanomethyl groups partially restored the activity. Current time information in Bangalore, IN. Interestingly, while substitutions at C-7 influenced PI3K activity, they generally led to a decrease in mTOR inhibition, indicating a role for this position in modulating selectivity between these two related kinases. Current time information in Bangalore, IN.

Information regarding the influence of substituents at the C-8 position of the pyrido[3,2-d]pyrimidine ring is less prevalent in the reviewed literature. However, a study on pyrido[3,2-d]pyrimidine derivatives as ATR inhibitors mentions a compound with a chlorine substitution at the C-8 position as part of a promising lead compound. encyclopedia.pub

Table 1: Influence of C-7 Substituents on PI3Kα and mTOR Kinase Inhibition

CompoundC-7 SubstituentPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
Reference H1919
5 Cl11110
6 CH₃14140
15 CH₂OH570>1000
Vinyl deriv. CH=CH₂--
Methoxymethyl CH₂OCH₃--
Cyanomethyl CH₂CN--

Data sourced from a study on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines as PI3K/mTOR inhibitors. Current time information in Bangalore, IN.

Rational Design Principles for Optimizing Potency and Selectivity

The development of potent and selective pyrido[3,2-d]pyrimidine derivatives is guided by several rational design principles, often leveraging structure-based drug design and computational modeling.

A key principle is the exploitation of specific interactions within the target's ATP-binding pocket . For kinase inhibitors, the pyrido[3,2-d]pyrimidine scaffold acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents at the C-2 and C-4 positions are then designed to occupy adjacent hydrophobic pockets and interact with specific amino acid residues, thereby enhancing potency and selectivity. The consistent use of a 3-hydroxyphenyl group at C-2 and a morpholine at C-4 in PI3K/mTOR inhibitors suggests these moieties provide an optimal fit and interaction profile for this particular kinase family. Current time information in Bangalore, IN.rsc.orgresearchgate.net

Modulating selectivity is another critical aspect of rational design. As observed with C-7 substitutions, minor modifications can significantly alter the inhibitory profile against different kinases. Current time information in Bangalore, IN. By introducing substituents that create favorable interactions with residues unique to the target kinase or unfavorable steric clashes with off-target kinases, selectivity can be fine-tuned. For example, the general decrease in mTOR inhibition with C-7 substitution suggests that the C-7 position is a key site for achieving PI3K selectivity over mTOR. Current time information in Bangalore, IN.

Structure-based drug design , informed by X-ray crystallography and molecular docking, is a powerful tool for the rational optimization of these compounds. Current time information in Bangalore, IN. By visualizing the binding mode of a lead compound within the active site of the target protein, medicinal chemists can identify opportunities for potency enhancement. This can involve designing new substituents that form additional hydrogen bonds, hydrophobic interactions, or fill unoccupied pockets. In silico docking studies have been successfully used to explain the SAR of pyrido[3,2-d]pyrimidine inhibitors and guide medicinal chemistry efforts. Current time information in Bangalore, IN.

Computational Chemistry and Molecular Modeling Applications in Pyrido 3,2 D Pyrimidine Research

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for exploring the intrinsic electronic properties of molecules. kbhgroup.in These methods provide a robust framework for understanding molecular structure, stability, and chemical reactivity. kbhgroup.inresearchgate.net For derivatives of pyridopyrimidine, DFT calculations are used to determine a range of molecular and electronic properties that dictate their behavior in chemical reactions and biological systems. researchgate.net

The primary outputs of these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). kbhgroup.in The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. modern-journals.com

Furthermore, the Molecular Electrostatic Potential (MEP) map is generated to visualize the charge distribution across the molecule. This map identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. kbhgroup.in Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. wjarr.com

Table 1: Key Electronic Properties and Reactivity Descriptors from Quantum Chemical Calculations

ParameterSymbolSignificanceExample Application for Pyridopyrimidines
HOMO EnergyEHOMOIndicates electron-donating ability; related to ionization potential.Higher EHOMO suggests greater ease of oxidation. modern-journals.com
LUMO EnergyELUMOIndicates electron-accepting ability; related to electron affinity.Lower ELUMO suggests a better electrophile. modern-journals.com
HOMO-LUMO GapΔEELUMO - EHOMOA key indicator of chemical reactivity and stability. modern-journals.com
Chemical Hardnessη(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Higher hardness implies lower reactivity. modern-journals.comwjarr.com
Electrophilicity IndexωMeasures the propensity of a species to accept electrons.Used to compare the electrophilic nature of different derivatives. wjarr.com
Molecular Electrostatic PotentialMEPVisualizes charge distribution and predicts sites for electrophilic/nucleophilic attack.Identifies nitrogen atoms and carbonyl oxygens as potential sites for electrophilic interaction. kbhgroup.in

This table is a conceptual representation of properties that would be calculated for 2,4-Dichloropyrido[3,2-d]pyrimidine to predict its reactivity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study how a ligand, such as a pyridopyrimidine derivative, interacts with a biological target, typically a protein or enzyme. wjarr.comnih.gov These methods are central to structure-based drug design.

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a macromolecule. tandfonline.com The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy for different poses. For pyridopyrimidine derivatives, docking studies have been instrumental in identifying potential therapeutic targets and elucidating binding mechanisms. For instance, various analogs have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2), various protein kinases (e.g., VEGFR-2, HER-2, PIM-1), and dihydrofolate reductase (DHFR) to explore their potential as anti-inflammatory or anticancer agents. nih.govnih.govmdpi.comrsc.org These studies reveal crucial interactions, such as hydrogen bonds with key amino acid residues and π-π stacking interactions, that stabilize the ligand-protein complex. nih.govacs.org

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target interaction. researchgate.net Starting from a docked pose, an MD simulation models the movement of atoms in the complex over time, typically nanoseconds to microseconds, under simulated physiological conditions. researchgate.netnih.gov This allows for the assessment of the stability of the binding pose, revealing conformational changes in both the ligand and the protein upon binding. researchgate.netnih.gov MD simulations can refine the static picture from docking, confirm the stability of key interactions, and provide a more accurate understanding of the binding event. nih.govnih.gov

Table 2: Examples of Molecular Docking Studies on Pyridopyrimidine Derivatives

Derivative ClassTarget ProteinKey Findings
Pyrido[2,3-d]pyrimidinonesCyclooxygenase-2 (COX-2)Binding motif similar to selective COX-2 inhibitors, indicating anti-inflammatory potential. nih.govresearchgate.net
Thiazolo-pyridopyrimidinesCyclin-Dependent Kinase 4/6 (CDK4/6)Identified key interactions and stability within the CDK4/6 binding site, guiding synthesis of cytotoxic agents. nih.gov
Pyrido[2,3-d]pyrimidinesPIM-1 KinaseElucidated binding interactions that validate the compound as a promising targeted chemotherapeutic agent for breast cancer. rsc.org
Cyanopyridones and Pyrido[2,3-d]pyrimidinesVEGFR-2 / HER-2Docking scores and binding modes were in agreement with in vitro kinase inhibitory activities, identifying dual inhibitors. mdpi.com
Pyrido[2,3-d]pyrimidinesDihydrofolate reductase (DHFR)Identified as potential ligands for DHFR, a target for antimicrobial and anticancer drugs. nih.gov

Free Energy Calculations for Tautomeric Equilibria

Tautomerism, the interconversion of structural isomers, is a critical phenomenon for many heterocyclic compounds, including those with the pyrido[3,2-d]pyrimidine (B1256433) scaffold. The relative stability of different tautomers can significantly impact a molecule's physicochemical properties, receptor binding affinity, and metabolic fate. For example, this compound can theoretically exist in different tautomeric forms, particularly if the chlorine atoms are substituted with hydroxyl or amino groups, leading to lactam-lactim or keto-enol type equilibria.

Computational chemistry provides essential tools for predicting these tautomeric equilibria through free energy calculations. rsc.org These calculations determine the relative free energies (ΔG) of the different tautomeric forms, allowing for the prediction of their equilibrium populations in various environments, such as the gas phase or in a solvent. longdom.org

High-level quantum mechanical methods are often required to achieve quantitative accuracy. rsc.org Studies on model systems like 2-hydroxypyridine (B17775) have shown that methods incorporating electron correlation, such as Møller-Plesset perturbation theory (MP2) or Quadratic Configuration Interaction (QCISD(T)), combined with large basis sets, are necessary to obtain results that agree well with experimental data. rsc.orgchemrxiv.org Explicitly modeling the solvent environment is also crucial, as solvent interactions can dramatically shift the equilibrium from one tautomer to another. chemrxiv.org While specific free energy calculations for this compound are not prominent in the literature, the established methodologies are directly applicable to determine the most stable form of its derivatives under physiological conditions.

Table 3: Calculated vs. Experimental Free Energy of Tautomerism for 2-Hydroxypyridine ⇌ 2-Pyridone

MethodBasis SetEnvironmentCalculated ΔG (kJ/mol)Experimental ΔG (kJ/mol)
QCISD(T)TZV2PGas Phase2.9 rsc.org2.9 ± 0.5 rsc.org

This table illustrates the accuracy of high-level computational methods in predicting tautomeric equilibria for a related heterocyclic system.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govjapsonline.com QSAR models are invaluable in drug discovery for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and guiding the design of more potent molecules. nih.govjrespharm.com

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values) is collected. This set is typically divided into a training set for model development and a test set for validation. japsonline.com

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include constitutional, topological, geometric, electrostatic, and quantum chemical parameters.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.govtandfonline.comnih.gov

Model Validation: The predictive power of the model is rigorously assessed using the test set and statistical metrics like the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² (R²pred). nih.govnih.gov

For pyrimidine (B1678525) and its fused analogs like thieno[3,2-d]pyrimidines, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. japsonline.com These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative charge, hydrophobicity, or hydrogen bonding character are predicted to increase or decrease biological activity, offering direct visual guidance for structural modification. japsonline.com

Table 4: General Workflow of a QSAR Study

StepDescriptionKey Tools & Parameters
1. Data Collection & Preparation Gather compounds with known structures and biological activities (e.g., pIC₅₀). Divide into training and test sets.A dataset of related compounds, such as pyrimidine derivatives targeting a specific kinase. japsonline.com
2. Molecular Modeling & Alignment Generate 3D structures and align them based on a common scaffold. This step is crucial for 3D-QSAR.Molecular modeling software (e.g., SYBYL), alignment based on a template structure. japsonline.com
3. Descriptor Calculation Compute molecular fields (e.g., steric, electrostatic) or other physicochemical descriptors for each molecule.CoMFA and CoMSIA for 3D descriptors; software for 2D descriptors. japsonline.com
4. Model Building Use statistical methods to correlate descriptors with activity.Partial Least Squares (PLS) regression, Multiple Linear Regression (MLR), Artificial Neural Networks (ANN). nih.gov
5. Validation & Interpretation Assess the model's statistical significance and predictive ability. Interpret contour maps to guide new designs.Statistical parameters: R², Q², R²pred. Visual analysis of 3D contour maps. nih.govjapsonline.comnih.gov

Therapeutic Potential and Drug Development Prospects of Pyrido 3,2 D Pyrimidine Derivatives

Development as Anticancer Agents

Derivatives of the pyridopyrimidine class have been extensively investigated for their potential as anticancer agents, demonstrating the ability to inhibit key enzymes involved in the growth and spread of cancer cells. ontosight.ai The core structure is considered a "favored scaffold" in drug development due to its similarity to the purines found in DNA. nih.gov

Targeting Cell Proliferation and Cancer Cell Division

A primary strategy in cancer therapy is to disrupt the cell cycle of rapidly dividing tumor cells. Pyrido[3,2-d]pyrimidine (B1256433) derivatives have shown significant promise in this area by targeting essential proteins that regulate cell proliferation and division.

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial for controlling cell division, and their inhibition can halt the progression of the cell cycle. nih.gov Palbociclib, a well-known pyridopyrimidine derivative, is a second-generation inhibitor of CDK4 and CDK6 and is used in the treatment of breast cancer. nih.gov Other derivatives have also been identified as potent inhibitors of CDK4/6, inducing apoptosis (programmed cell death) and causing cell cycle arrest. researchgate.net

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is an enzyme essential for the synthesis of DNA, RNA, and proteins. researchgate.net By inhibiting this enzyme, pyridopyrimidine derivatives can stop the production of these vital components, leading to the death of cancer cells. researchgate.net A study on 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues reported their activity as inhibitors of DHFR. nih.gov

Kinase Inhibition (PIM-1, PLK1, EGFR): Various kinases are overactive in cancer cells, promoting growth and survival. Pyrido[2,3-d]pyrimidine (B1209978) derivatives have been developed as potent inhibitors of PIM-1 kinase, leading to significant apoptosis and cell cycle arrest in the G1 phase. rsc.org Other related pyrimidine (B1678525) compounds have been developed as dual inhibitors of BRD4 and Polo-like kinase 1 (PLK1), with PLK1 being a key regulator of mitosis. mdpi.com Furthermore, some derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often implicated in carcinogenesis. nih.govnih.gov

Inhibition of Mitotic Spindle Formation: Some pyrimidine-related compounds function as inhibitors of kinesin-5 (Eg-5), a motor protein necessary for the formation of the bipolar spindle during mitosis. mdpi.comrsc.org Disrupting this process leads to mitotic arrest and cell death. mdpi.com

Application in Specific Cancer Types (e.g., Breast Cancer, Gastric Adenocarcinoma)

The antiproliferative activity of pyrido[3,2-d]pyrimidine derivatives has been demonstrated in a variety of cancer cell lines, with notable success in models of breast cancer and gastric adenocarcinoma.

Breast Cancer: Numerous studies have highlighted the efficacy of these compounds against breast cancer cells (such as MCF-7 and MDA-MB-231). mdpi.comnih.govmdpi.com Palbociclib is an FDA-approved drug for treating HER2-negative and HR-positive advanced or metastatic breast cancer. nih.gov Novel thieno[3,2-d]pyrimidine (B1254671) derivatives have also shown considerable antiproliferative activity against breast cancer cell lines, with some acting as potent EGFR inhibitors. nih.gov Further research has identified 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines and oxazolo[4,5-d]pyrimidine (B6598680) derivatives with significant anti-breast cancer activity. mdpi.comrsc.org One study found that a specific pyrido[2,3-d]pyrimidine derivative induced apoptosis in MCF-7 cells by 58.29-fold compared to control cells. rsc.org

Gastric Adenocarcinoma: The potential of these compounds extends to gastrointestinal cancers. Vistusertib, a novel mTOR inhibitor built on a pyrido[2,3-d]pyrimidine scaffold, has been studied for the treatment of advanced gastric adenocarcinoma. nih.gov Its synthesis involves the use of 2,4-dichloropyrido[2,3-d]pyrimidine (B159073) as a key intermediate. nih.gov Additionally, other pyrimidine derivatives have shown potent activity against gastric cancer cell lines like MGC-803 and AGS. rsc.orgmdpi.com

Derivative ClassMolecular TargetApplicable Cancer Type(s)Reference
Pyridopyrimidine (Palbociclib)CDK4/6Breast Cancer nih.gov
Pyridopyrimidine (Vistusertib)mTORGastric Adenocarcinoma nih.gov
2,4-diaminopyrido[3,2-d]pyrimidineDHFRGeneral Antitumor nih.gov
Pyrido[2,3-d]pyrimidinePIM-1 KinaseBreast Cancer (MCF-7) rsc.org
Thieno[3,2-d]pyrimidineEGFR / AromataseBreast Cancer (MCF-7, MDA-MB-231) nih.gov
ontosight.aimdpi.commdpi.comTriazolo[1,5-a]pyrimidine IndoleERK Signaling PathwayGastric Cancer (MGC-803) mdpi.com

Antiviral Agents (e.g., Hepatitis C Virus)

Hepatitis C virus (HCV) infection is a major global health issue that can lead to severe liver disease. nih.gov Pyrimidine derivatives have emerged as a promising class of antiviral agents, forming the backbone of several direct-acting antiviral (DAA) therapies that target specific nonstructural (NS) proteins essential for viral replication. lecturio.commdpi.com

Research has identified new categories of pyrimidine nucleosides as potent inhibitors of HCV replication. nih.gov These compounds often target the HCV NS5B polymerase, an RNA-dependent RNA polymerase that is critical for replicating the viral genome. mdpi.comnih.gov For example, a class of dideoxy pyrimidine nucleosides possessing a 4'-carboxyl or carboxymethyl group was discovered to be effective against both Hepatitis B and C viruses. nih.gov Modification of these compounds can significantly enhance their anti-HCV activity, and they can exhibit synergistic effects when combined with other antivirals like ribavirin. nih.gov The development of nucleotide prodrugs, such as sofosbuvir, has revolutionized HCV treatment, and research into novel β-d-2'-deoxy-2'-dichlorouridine nucleotide prodrugs continues to identify potent new inhibitors. nih.gov

Immunosuppressive and Anti-inflammatory Properties

Beyond their use in oncology, pyrido[3,2-d]pyrimidine derivatives possess properties that allow them to modulate the immune system and inflammatory pathways. ontosight.ai This has opened avenues for their potential use in treating autoimmune diseases and chronic inflammatory conditions.

Anti-inflammatory Activity: The anti-inflammatory effects of pyrimidine derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is overexpressed in inflammatory conditions and some cancers. mdpi.com Certain pyrimidine derivatives have demonstrated high selectivity for COX-2 over COX-1, making them promising candidates for anti-inflammatory drugs with potentially fewer side effects than non-selective inhibitors. mdpi.com These compounds have also been shown to reduce levels of reactive oxygen species (ROS) in inflammatory cell models, indicating antioxidant properties. mdpi.com

Immunosuppressive Activity: The role of these compounds in modulating the immune system is highlighted by their application in autoimmune disorders. Seletalisib, a pyrido[3,2-d]pyrimidine derivative, is a highly selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). nih.gov PI3K enzymes are key to the development and function of immune cells, and Seletalisib has been evaluated in clinical assays for the treatment of Primary Sjogren's Syndrome, an autoimmune disease. nih.gov Similarly, Dilmapimod, another pyridopyrimidine, has shown potential activity against rheumatoid arthritis. researchgate.net

CompoundMechanism/TargetPotential ApplicationReference
SeletalisibPI3Kδ InhibitionPrimary Sjogren's Syndrome (Autoimmune) nih.gov
DilmapimodMAP Kinase InhibitionRheumatoid Arthritis (Autoimmune) researchgate.net
L1/L2 Pyrimidine DerivativesSelective COX-2 InhibitionInflammation mdpi.com

Therapeutic Interventions for Neurological Disorders (e.g., Alzheimer's Disease)

Neurodegenerative conditions like Alzheimer's disease present significant therapeutic challenges. The neurovascular unit and blood-brain barrier (BBB) play a critical role in the disease's pathogenesis, particularly in the clearance of amyloid β-peptide (Aβ). nih.gov Pyrimidine-based compounds are being explored for their potential to intervene in these processes.

Research into tricyclic pyrimidines has revealed their potential for treating Alzheimer's through the inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.gov This kinase is implicated in the pathology of the disease. Furthermore, novel classes of piperazinyl pyrimidines have been investigated as γ-secretase modulators, which could potentially reduce the production of the toxic Aβ42 peptide. nih.gov The ability of these small molecules to be synthetically modified offers a pathway to develop CNS-directed therapies for neurological disorders. nih.gov

Potential in Cardiovascular Disorder Treatment

The therapeutic applications of pyrimidine-based structures also extend to cardiovascular diseases. One of the earliest examples is Dipyridamole, a pyrimido[5,4-d]pyrimidine (B1612823) derivative, which was used for the treatment of coronary insufficiency. nih.gov While this compound belongs to an isomeric class, its use establishes a historical precedent for the application of pyrimidine-fused heterocycles in cardiovascular medicine. The development of new derivatives from the pyrido[3,2-d]pyrimidine scaffold could yield novel agents for various cardiovascular conditions, leveraging the versatile chemistry of this compound class.

Research on 2,4-Dichloropyrido[3,2-d]pyrimidine for Erectile Dysfunction Not Found in Current Literature

An extensive review of current scientific literature and patent databases did not yield specific research findings on the chemical compound this compound or its derivatives for the treatment of erectile dysfunction. The search was aimed at uncovering data related to its potential as an inhibitor of phosphodiesterase 5 (PDE5), the primary enzymatic target for current erectile dysfunction therapies.

Erectile dysfunction treatments, such as sildenafil (B151) and tadalafil, function by inhibiting the PDE5 enzyme, which is prevalent in the vascular smooth muscle of the penis. nih.govamericanelements.com This inhibition leads to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP), resulting in vasodilation and increased blood flow necessary for an erection. nih.gov

The investigation into novel chemical scaffolds for PDE5 inhibition is an active area of research. Studies have explored various pyrimidine-based heterocyclic systems. For instance, derivatives of pyrazolo[4,3-d]pyrimidine have been patented and evaluated as potent and selective PDE5 inhibitors for treating impotence. google.comnih.govgoogle.com However, this scaffold is structurally distinct from the pyrido[3,2-d]pyrimidine core.

While the broader class of pyridopyrimidines has been explored for various therapeutic applications, the focus has largely been on their potential as kinase inhibitors in oncology. nih.govmdpi.com For example, the isomer 2,4-dichloropyrido[2,3-d]pyrimidine serves as a key intermediate in the synthesis of kinase inhibitors like Vistusertib. nih.gov Additionally, complex fused systems such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidines have been investigated as inhibitors of PDE4, an enzyme targeted for inflammatory conditions like asthma and COPD, rather than PDE5. nih.govresearchgate.net

The compound this compound is a reactive chemical intermediate, but there is no available data to suggest its specific development or application in the context of erectile dysfunction. All research points to different isomers or unrelated therapeutic targets. Therefore, content for the requested section on its emerging application in erectile dysfunction cannot be generated based on existing scientific evidence.

Future Research Directions and Scientific Challenges in Pyrido 3,2 D Pyrimidine Chemistry

Innovations in Synthetic Methodologies for Diversification

The functionalization of the pyrido[3,2-d]pyrimidine (B1256433) core is crucial for exploring the chemical space and establishing robust structure-activity relationships (SAR). While classical methods exist, future research is focused on developing more efficient, regioselective, and diverse synthetic strategies. The 2,4-Dichloropyrido[3,2-d]pyrimidine intermediate is primed for such advancements.

Modern synthetic techniques are set to revolutionize the creation of pyrido[3,2-d]pyrimidine libraries. Key areas of innovation include:

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atoms at the C2 and C4 positions are ideal handles for reactions like Suzuki, Stille, and Buchwald-Hartwig couplings. Research has demonstrated that starting from a related 2,4,7-trichloropyrido[3,2-d]pyrimidine, sequential and regioselective substitutions can be achieved. nih.govresearchgate.net For instance, nucleophilic aromatic substitution (SNAr) with an amine like morpholine (B109124) can selectively occur at the C4 position, followed by a Suzuki coupling at the C2 position. nih.gov Future work will focus on expanding the scope of these reactions to introduce a wider variety of aryl, heteroaryl, and alkyl groups, enabling fine-tuning of electronic and steric properties.

C-H Bond Functionalization: A significant leap forward would be the direct functionalization of the carbon-hydrogen bonds on the pyridopyrimidine core. This would reduce the need for pre-functionalized starting materials, shorten synthetic routes, and allow for late-stage diversification, a highly valuable strategy in drug discovery.

Multicomponent Reactions (MCRs): The development of novel MCRs to construct the fused heterocyclic system in a single step from simple precursors is a major goal. MCRs offer high atom economy and efficiency, allowing for the rapid generation of diverse compound libraries. acs.org

Photoredox and Electrochemical Synthesis: These emerging techniques offer new reactivity patterns under mild conditions, potentially enabling transformations that are difficult to achieve with traditional thermal methods. Exploring these avenues could unlock novel chemical space for pyrido[3,2-d]pyrimidine derivatives.

Discovery of Novel Biological Targets and Activities

Historically, pyrido[3,2-d]pyrimidine derivatives have been extensively investigated as kinase inhibitors. nih.gov This is largely because the scaffold acts as a bioisostere of adenine, the core component of ATP, allowing these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases. researchgate.net

The primary focus has been on oncogenic kinases, with significant success in identifying potent inhibitors for several key targets. Future research will aim to both deepen the understanding of known targets and discover entirely new biological applications.

Established and Emerging Kinase Targets: Derivatives of the pyrido[3,2-d]pyrimidine scaffold have shown potent activity against several members of the phosphatidylinositol 3-kinase (PI3K) family, including PI3Kδ and dual PI3K/mTOR inhibitors. nih.gov Other kinases targeted by related pyridopyrimidine isomers include Akt1/2, EGFR, and PIM-1, highlighting the versatility of the scaffold. nih.govnih.govrsc.org

Derivative ClassBiological TargetReported Activity (IC₅₀)
2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidinesPI3Kα3 - 10 nM
2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidinesmTOR~100 nM
Pyrido[2,3-d]pyrimidine (B1209978) DerivativesPIM-1 Kinase11.4 nM
Thieno[3,2-d]pyrimidine (B1254671) DerivativesEGFRL858R/T790M13 nM
Pyrido[2,3-d]pyrimidin-7-onesRIPK25 - 25 nM

This table presents a selection of reported activities for various pyridopyrimidine derivatives to illustrate the scaffold's potential. IC₅₀ values are a measure of inhibitory concentration. nih.govnih.govrsc.orgnih.gov

Future Directions for Target Discovery: The scientific challenge lies in moving beyond the well-trodden path of kinase inhibition. Future research should explore:

Non-Kinase Enzyme Targets: Expanding screening efforts to other enzyme families, such as phosphatases, methyltransferases, or metabolic enzymes like dihydrofolate reductase (DHFR), could uncover new therapeutic opportunities. nih.gov

GPCRs and Ion Channels: While less common, the structural features of pyridopyrimidines could be adapted to target G-protein coupled receptors or ion channels, which are major classes of drug targets.

Epigenetic Targets: Bromodomains and other "reader" domains involved in epigenetic regulation represent a promising area for new cancer therapies. The heterocyclic nature of the pyridopyrimidine scaffold may be suitable for targeting the protein-protein interactions mediated by these domains.

Non-Oncology Indications: Systematically screening diverse libraries against targets relevant to inflammatory diseases, neurodegenerative disorders, or infectious diseases could broaden the therapeutic utility of this chemical class. For instance, Staphylococcal Thioredoxin Reductase (SaTrxR) has been identified as a potential antibacterial target for fused pyrido[2,3-d]pyrimidines. acs.org

Strategies for Enhancing Selectivity and Reducing Off-Target Effects

A primary challenge in the development of kinase inhibitors is achieving high selectivity. The ATP-binding sites of the more than 500 human kinases are highly conserved, making it difficult to inhibit a specific kinase without affecting others. Off-target activity can lead to cellular toxicity and adverse clinical effects.

Future research will rely on a combination of computational and experimental strategies to design more selective inhibitors:

Structure-Based Drug Design (SBDD): As more high-resolution crystal structures of kinases in complex with inhibitors become available, SBDD will play a pivotal role. By analyzing the specific interactions within the target's ATP pocket, chemists can design modifications to the pyrido[3,2-d]pyrimidine scaffold that exploit unique features of the target kinase, such as specific gatekeeper residues or back-pockets, while avoiding interactions common to other kinases. biorxiv.orgscienft.com

Computational Modeling: Molecular docking and free-energy perturbation (FEP) calculations can be used to predict the binding affinity and selectivity of virtual compounds before they are synthesized. nih.gov This in silico screening allows for the prioritization of molecules with the highest predicted selectivity, focusing synthetic efforts on the most promising candidates.

Kinome-Wide Profiling: Early and routine screening of lead compounds against large panels of kinases (kinome scanning) is essential. This provides a clear picture of a compound's selectivity profile, identifying potential off-targets early in the discovery process. This data is invaluable for guiding subsequent medicinal chemistry efforts to "design out" unwanted activities.

Exploiting Allosteric Sites: An innovative approach is to design inhibitors that bind to allosteric sites outside the conserved ATP-binding pocket. These sites are typically less conserved across the kinome, offering a promising route to achieving high levels of selectivity.

Advancement of Preclinical and Clinical Investigations

Translating a potent and selective compound from the laboratory into a clinical candidate is a monumental task. Many promising molecules fail during preclinical development due to poor pharmacokinetic properties or unforeseen toxicity. drugtargetreview.com The advancement of pyrido[3,2-d]pyrimidine derivatives will require a rigorous and integrated approach to preclinical evaluation.

The key challenges are to ensure that drug candidates possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Future research must focus on:

Early ADMET Screening: Integrating in vitro and in silico ADMET models early in the discovery pipeline is crucial. danaher.com Assays for metabolic stability in liver microsomes, cell permeability (e.g., Caco-2), and potential for cytochrome P450 (CYP) inhibition can quickly flag compounds with liabilities.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between the drug's concentration in the body (PK) and its biological effect on the target (PD) is essential. This involves developing robust animal models of disease and biomarkers to measure target engagement and downstream pathway modulation. danaher.com

Toxicology Studies: Comprehensive safety pharmacology and toxicology studies are required to identify potential liabilities before human trials. This includes assessing cardiovascular, respiratory, and central nervous system effects, as well as genotoxicity and cardiotoxicity. patsnap.com

Formulation Development: For compounds with poor solubility, advanced formulation strategies, such as creating soluble polymer-drug dispersions, can be critical for achieving adequate oral bioavailability for preclinical and clinical studies. acs.org

While several pyridopyrimidine-based kinase inhibitors have entered clinical trials, continued progress requires a deeper understanding of the in vivo behavior of this scaffold to proactively address potential developmental hurdles. nih.gov

Addressing Challenges in Lead Optimization and Drug Candidate Development

Lead optimization is an iterative, multi-parameter process where medicinal chemists attempt to simultaneously improve a compound's potency, selectivity, and ADMET properties. patsnap.com This is often a delicate balancing act, as improving one property can negatively impact another. For example, modifications that increase potency might also increase lipophilicity, potentially leading to lower solubility, higher plasma protein binding, and increased off-target toxicity. drugtargetreview.com

Key challenges and future strategies in the lead optimization of pyrido[3,2-d]pyrimidine candidates include:

Enhancing Solubility and Permeability: Achieving good oral bioavailability requires a balance between aqueous solubility and membrane permeability. Medicinal chemistry strategies include introducing polar functional groups to improve solubility or fine-tuning lipophilicity to enhance permeability, often guided by in silico predictive models. acs.org

Minimizing Toxicity: As compounds advance, identifying the structural drivers of any observed toxicity becomes paramount. This requires close collaboration between chemists and toxicologists to generate SAR data around toxicity endpoints, allowing for the design of safer analogues.

Leveraging Artificial Intelligence and Machine Learning: AI/ML models are increasingly being used to predict ADMET properties, guide molecular design, and identify complex correlations in large datasets. Integrating these tools into the lead optimization cycle can accelerate the design-synthesize-test-analyze loop and improve the chances of success. danaher.com

The successful development of a drug candidate from the pyrido[3,2-d]pyrimidine class will depend on the adept integration of synthetic chemistry, computational modeling, and comprehensive biological and pharmacological evaluation to navigate the complex challenges of modern drug discovery.

Q & A

Q. What are the standard synthetic routes for preparing 2,4-dichloropyrido[3,2-d]pyrimidine?

The compound is typically synthesized via chlorination of pyrido[3,2-d]pyrimidine precursors. A common method involves refluxing 2,4-dihydroxypyrido[3,2-d]pyrimidine with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 135°C, yielding 2,4-dichloropyrido[3,2-d]pyrimidine with ~54% efficiency . Alternative routes include nucleophilic aromatic substitution (SₙAr) using chlorinating agents under controlled conditions.

Q. How should this compound be safely handled in laboratory settings?

The compound is harmful upon inhalation, skin contact, or ingestion. Researchers must wear nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood or glovebox. Waste must be segregated and disposed via certified hazardous waste management services to prevent environmental contamination .

Q. What are the primary substitution reactions at the 2- and 4-chlorine positions?

The 4-position chlorine is more reactive toward nucleophilic substitution due to electronic and steric factors. For example, treatment with ammonia or amines (e.g., 3-methyl-1H-pyrazol-5-amine) in the presence of sodium iodide and N-ethyl-N,N-diisopropylamine under microwave irradiation (100°C, 1 hour) selectively substitutes the 4-Cl, leaving the 2-Cl intact for further functionalization .

Advanced Research Questions

Q. How can regioselectivity be controlled during sequential substitution reactions?

Regioselectivity is influenced by reaction conditions and catalysts. For instance, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids selectively targets the 2-position after initial substitution at the 4-position. This one-pot strategy achieves >80% yields for 2,4-di(het)aryl derivatives .

Q. What methodologies enable microwave-assisted synthesis of derivatives?

Microwave irradiation accelerates substitution reactions. A protocol using 2,4-dichloropyrido[3,2-d]pyrimidine, amines, and sodium iodide in N,N-diethylaniline at 100°C for 1 hour under microwave conditions reduces reaction times from days to hours while maintaining high yields (~70–85%) .

Q. How is this compound utilized in designing multi-targeting inhibitors?

The scaffold serves as a template for dual-target inhibitors. For example, substituting the 4-Cl with morpholine and the 2-Cl with aryl groups generates compounds with simultaneous CHK1 and EGFR inhibitory activity. Biological assays (e.g., kinase inhibition IC₅₀) are critical for evaluating efficacy .

Q. What computational tools predict reactivity for derivative synthesis?

Density functional theory (DFT) calculations and molecular dynamics simulations model electronic properties and regioselectivity. These tools help predict preferential substitution sites and guide synthetic routes, reducing experimental trial-and-error .

Q. How are 2,7-dichloro derivatives synthesized for kinase inhibition studies?

Selective dechlorination of 2,4,7-trichloropyrido[3,2-d]pyrimidine using tributyltin hydride (Bu₃SnH) and Pd(PPh₃)₄ in toluene at 100°C removes the 4-Cl, yielding 2,7-dichloro derivatives. Subsequent amination at the 7-position produces compounds tested against ERK and PI3K kinases .

Q. What strategies address low yields in large-scale synthesis?

Optimizing stoichiometry (e.g., excess POCl₃) and reaction time improves yields. For example, extending reflux duration from 14 to 16 hours in POCl₃-mediated chlorination increases purity and scalability .

Q. How are impurities characterized and mitigated during synthesis?

High-performance liquid chromatography (HPLC) and LC-MS identify byproducts like mono-substituted intermediates or hydrolysis products. Recrystallization from ethanol or toluene and silica gel chromatography achieve >95% purity for biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloropyrido[3,2-D]pyrimidine
Reactant of Route 2
2,4-Dichloropyrido[3,2-D]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.